molecular formula C9H10N2O3 B2354526 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 1245569-53-2

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2354526
CAS No.: 1245569-53-2
M. Wt: 194.19
InChI Key: DGWZXVOOPFTDRE-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2 of the pyrimidine ring, a ketone group at position 6, and an acetic acid moiety at position 3. The cyclopropyl group may confer unique steric and electronic properties compared to bulkier or more polar substituents, influencing reactivity, solubility, or target binding.

Properties

IUPAC Name

2-(2-cyclopropyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-7(13)3-6-4-10-8(5-1-2-5)11-9(6)14/h4-5H,1-3H2,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZXVOOPFTDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the hydrolysis of the ester group to yield the acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that derivatives of 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibit significant antimicrobial properties against various bacterial strains. Studies suggest that the compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Preliminary studies have shown that this compound can inhibit the growth of cancer cells in vitro. Its mechanism may involve the induction of apoptosis in tumor cells, which highlights its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It may inhibit key inflammatory pathways, suggesting applications in treating inflammatory diseases such as arthritis .

Agricultural Applications

  • Pesticide Development : The unique structural characteristics of this compound have led to its exploration as a potential pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals .
  • Herbicide Activity : Studies indicate that this compound can act as an herbicide by inhibiting specific enzymes involved in plant growth. This property could be harnessed to create selective herbicides that target unwanted plants while preserving crops .

Material Science Applications

  • Polymer Synthesis : The compound's reactive functional groups allow it to be utilized in synthesizing novel polymers with specific properties. These polymers can be designed for applications in coatings, adhesives, and other materials requiring enhanced durability and chemical resistance .
  • Nanotechnology : Research is ongoing into the use of this compound in creating nanomaterials. Its ability to form stable complexes with metals could lead to advancements in nanocatalysis and nanomedicine .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry examined the effects of the compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and available data for 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Cyclopropyl -H C₉H₁₀N₂O₃ 194.19 Hypothesized to exhibit enhanced metabolic stability due to cyclopropyl’s strain resistance; limited direct data. -
2-(2-Isopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Isopropyl -H C₉H₁₂N₂O₃ 196.20 Bulkier alkyl substituent may reduce solubility but improve lipophilicity; used as a synthetic building block .
2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyridin-2-yl -CH₃ C₁₂H₁₁N₃O₃ 245.24 Aromatic substituent introduces π-π stacking potential; commercial availability for research (e.g., Santa Cruz Biotechnology) .
2-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid -CH₃ -CH₃ C₈H₁₀N₂O₃ 182.18 Increased hydrophobicity; CAS 5536-40-3; used in materials science and as a pharmaceutical intermediate .
2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid -NH₂ -CH₃ C₇H₉N₃O₃ 183.17 Amino group enhances hydrogen-bonding capacity; potential for nucleophilic reactions; CAS 166267-96-5 .
2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Cyclohexyl -CH₃ C₁₃H₁₈N₂O₃ 250.29 Bulky cyclohexyl group may improve binding to hydrophobic pockets; CAS 897006-87-0 .
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyrrolidin-1-yl -CH₃ C₁₁H₁₅N₃O₃ 237.26 Heterocyclic substituent increases conformational flexibility; marketed by suppliers like Santa Cruz Biotechnology .

Key Research Findings and Trends

Substituent Effects on Bioactivity: Pyridinyl derivatives (e.g., pyridin-2-yl or pyridin-3-yl) are frequently commercialized for drug discovery, likely due to their ability to engage in aromatic interactions with biological targets . Amino-substituted analogs (e.g., 2-amino-4-methyl derivatives) show promise in medicinal chemistry, as amino groups can participate in hydrogen bonding or act as reactive handles for further functionalization .

Methyl groups at position 4 (e.g., 2,4-dimethyl analogs) simplify synthesis and improve crystallinity, as evidenced by their widespread use in materials science .

Anti-Inflammatory Activity :

  • Dihydropyrimidinyl acetic acid derivatives with aryl or heteroaryl substituents at position 2 have demonstrated significant anti-inflammatory activity in preclinical studies .

Notes

  • Structural Characterization : Many analogs (e.g., 2,4-dimethyl and pyridinyl derivatives) have been characterized using SHELX-based crystallographic refinement tools .
  • Commercial Availability: Compounds like 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid are available from suppliers such as Santa Cruz Biotechnology and InterBioScreen Ltd., highlighting their relevance in high-throughput screening .
  • Safety Data : While safety information for the cyclopropyl analog is lacking, related compounds (e.g., 2,4-dimethyl derivatives) are classified with precautionary codes (e.g., P101) for handling .

Biological Activity

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 1245569-53-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. The structural framework of this compound may contribute to this activity, although specific data on this compound remains limited .
  • Inhibition of Enzymatic Activity : Research indicates that pyrimidine derivatives can inhibit enzymes like myeloperoxidase (MPO), which is involved in inflammatory processes. This suggests a potential role for this compound in managing inflammatory diseases .
  • Cytotoxicity and Anti-Cancer Potential : Some studies have focused on the cytotoxic effects of similar compounds against cancer cell lines. The ability to induce apoptosis in these cells could position this compound as a candidate for cancer therapy .

The mechanisms by which this compound exerts its biological effects are still under investigation:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic effects in conditions like cancer and inflammation.
  • Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, the compound could modulate cellular responses to various stimuli, potentially influencing processes such as apoptosis and immune response.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and provided insights into the potential effects of this compound:

StudyFindings
Demonstrated inhibition of MPO activity by pyrimidine derivatives, suggesting anti-inflammatory potential.
Explored the synthesis of nucleoside analogs with anticancer properties; parallels drawn to the structure of 2-(2-cyclopropyl...) indicating potential cytotoxicity.
Investigated selective inhibition mechanisms in pain models; relevance to chronic pain management through modulation of cellular signaling pathways.

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